Phosphinic acid, sodium salt, monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

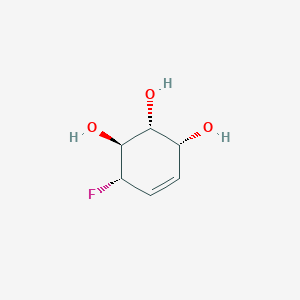

Phosphinic acid, sodium salt, monohydrate, also known as sodium hypophosphite monohydrate, is a compound with the molecular formula H3NaO3P . It is often encountered as a solid at room temperature, appearing as odorless white crystals . It is soluble in water and easily absorbs moisture from the air .

Synthesis Analysis

Phosphinic acids and derivatives can be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis can take place under both acidic and basic conditions . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis

The molecular structure of phosphinic acid, sodium salt, monohydrate is characterized by a phosphorus atom bonded to three oxygen atoms and one sodium atom . The IUPAC name for this compound is sodium; oxido (oxo)phosphanium;hydrate . The InChIKey, a unique identifier for chemical substances, is KOUDKOMXLMXFKX-UHFFFAOYSA-N .Chemical Reactions Analysis

Phosphinic acid, sodium salt, monohydrate can undergo various chemical reactions. For instance, phosphinic acids and derivatives can be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis can take place under both acidic and basic conditions .Physical And Chemical Properties Analysis

Phosphinic acid, sodium salt, monohydrate has a molecular weight of 104.986 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . It has a rotatable bond count of 0 . The exact mass is 104.97175023 g/mol . It has a topological polar surface area of 41.1 Ų .Applications De Recherche Scientifique

Bioisosteric Groups and Drug Design

Phosphinic acids and their derivatives serve as valuable bioisosteric groups in drug design. Bioisosteres are substituents or functional groups that induce similar biological responses. By altering physical properties (such as pKa and solubility), these groups can enhance drug efficacy and selectivity. Researchers explore phosphinates as potential replacements for other functional groups, aiming to improve drug candidates .

Phosphinopeptides and Metalloprotease Inhibitors

Phosphinopeptides, containing a phosphinate function, play essential roles in life sciences. They are relevant in areas such as enzyme inhibition and metalloprotease activity modulation. Researchers investigate their impact on biological pathways and enzymatic processes .

Separation Science and Polymers

Polymers incorporating phosphinic acid functionalities in their side chains have gained attention. These materials find applications in separation science. Advances in synthesis routes (such as Arbuzov, Perkow, Mannich, and Kabachnik-Fields reactions) contribute to the development of efficient separation techniques .

Hydrolysis of Phosphinates and Phosphonates

Phosphinic and phosphonic acids are intermediates and biologically active compounds. Hydrolysis of their esters (phosphinates and phosphonates) yields these acids. The hydrolysis process occurs under both acidic and basic conditions. Understanding this reaction is crucial for designing new compounds with specific properties .

Crop Protection Chemicals

Phosphinates have potential applications in crop protection. Researchers explore their use as active ingredients in pesticides and herbicides. Their unique properties may enhance efficacy while minimizing environmental impact .

Industrial Applications and Intellectual Property

Phosphinic acid derivatives find applications beyond pharmaceuticals and agriculture. Industries leverage their properties for various purposes, including acquiring novel intellectual property. By modifying existing functional groups, researchers create innovative compounds .

Mécanisme D'action

Target of Action

Phosphinic acid and its derivatives, including sodium salt monohydrate, are known to mimic the phosphates and carboxylates of biological molecules . This allows them to potentially inhibit metabolic enzymes, making them useful intermediates and biologically active compounds . They can be considered as bioisosteric groups .

Mode of Action

The mode of action of phosphinic acid, sodium salt, monohydrate is primarily through its interaction with its targets, which are metabolic enzymes. By mimicking the phosphates and carboxylates of biological molecules, it can inhibit these enzymes, leading to changes in the metabolic processes .

Biochemical Pathways

Phosphinic acid-based molecules, including sodium salt monohydrate, are involved in various biological pathways. They play significant roles in many different areas of life science . The exact biochemical pathways affected by this compound may vary depending on the specific metabolic enzymes it interacts with.

Pharmacokinetics

It’s known that phosphinic and phosphonic acids can be prepared from their esters, phosphinates and phosphonates, respectively, by hydrolysis or dealkylation .

Result of Action

The result of the action of phosphinic acid, sodium salt, monohydrate is primarily the inhibition of metabolic enzymes. This can lead to changes in the metabolic processes within the cell, potentially leading to various biological effects .

Action Environment

The action of phosphinic acid, sodium salt, monohydrate can be influenced by various environmental factors. For instance, it’s known that contact with strong oxidizers may cause an explosion . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .

Orientations Futures

Phosphinic acids and their derivatives, including phosphinic acid, sodium salt, monohydrate, have been highlighted for their potential in various applications . They have been used for their bioactive properties, for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging, or as phosphoantigen . Future research may focus on exploring these applications further and developing new methods for the synthesis of phosphinic acids .

Propriétés

IUPAC Name |

sodium;oxido(oxo)phosphanium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.HO2P.H2O/c;1-3-2;/h;3H;1H2/q+1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUDKOMXLMXFKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-][PH+]=O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO3P+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7681-53-0 (Parent) |

Source

|

| Record name | Sodium phosphinate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

104.986 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphinic acid, sodium salt, monohydrate | |

CAS RN |

10039-56-2 |

Source

|

| Record name | Sodium phosphinate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)

![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)

![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)

![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)